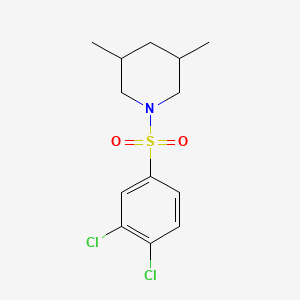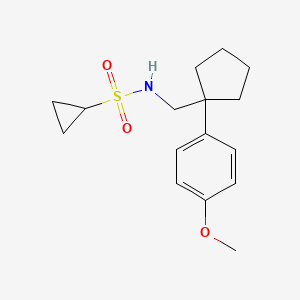
N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CPI-613 and has been studied extensively for its anticancer properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves the inhibition of mitochondrial enzymes that are essential for cancer cell metabolism. Specifically, CPI-613 targets two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are involved in the process of oxidative phosphorylation. By inhibiting these enzymes, CPI-613 disrupts the energy production process in cancer cells, leading to their selective death.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has significant biochemical and physiological effects on cancer cells. CPI-613 has been shown to induce apoptosis, inhibit cancer cell proliferation, and reduce tumor growth in preclinical models. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide in lab experiments is its selective toxicity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using CPI-613 is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide. One direction is to investigate the potential of this compound in combination with other cancer treatments, such as immunotherapy. Another direction is to explore the use of CPI-613 in the treatment of other diseases, such as metabolic disorders. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for clinical use.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves the reaction of 3-cyano-4-(2,2-dimethylpropyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide in high purity.
Scientific Research Applications
N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to inhibit the activity of mitochondrial enzymes that are essential for cancer cell metabolism, leading to the selective death of cancer cells. CPI-613 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-10-16(7-3-4-8-16)19-15(21)13-9-11-5-1-2-6-12(11)14(20)18-13/h1-2,5-6,9H,3-4,7-8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJHZNVYXDXPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2445046.png)

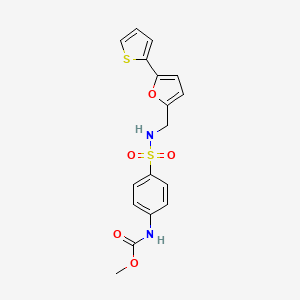
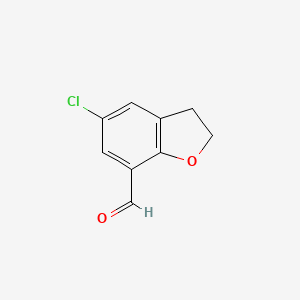
![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)
![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)

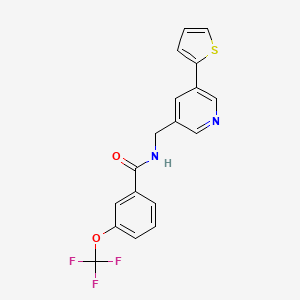

![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)
